6-fluoro-5-nitro-2(3H)-benzothiazolone
Description
Properties
CAS No. |
111332-15-1 |
|---|---|
Molecular Formula |
C7H3FN2O3S |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
6-fluoro-5-nitro-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H3FN2O3S/c8-3-1-6-4(9-7(11)14-6)2-5(3)10(12)13/h1-2H,(H,9,11) |
InChI Key |
JVOFJNPTDFAEEG-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)SC(=O)N2 |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)SC(=O)N2 |
Synonyms |
2(3H)-Benzothiazolone,6-fluoro-5-nitro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural analogs of 6-fluoro-5-nitro-2(3H)-benzothiazolone, emphasizing substituent effects:
Key Observations :
- Substituent Effects: The nitro group at position 5 in the target compound likely reduces solubility in polar solvents compared to non-nitrated analogs (e.g., 6-fluoro-2(3H)-benzothiazolone).
- Thermal Stability : Chloro-substituted derivatives (e.g., 1b) exhibit higher melting points than the parent compound, suggesting nitro substitution could further elevate thermal stability .
Physicochemical Data (Hypothesized for Target Compound)
Preparation Methods
Diazotization-Hydrolysis Approach
The patent US5594145A delineates a two-step process for synthesizing 2(3H)-benzothiazolones from 2-aminobenzothiazoles:
-
Diazotization : Treatment of 2-aminobenzothiazole with sodium nitrite in hydrochloric acid generates a diazonium chloride intermediate.
-
Hydrolysis : Heating the intermediate under pressure (120–200°C) in aqueous HCl yields the 2(3H)-benzothiazolone.
This method avoids isolating the reactive 2-chlorobenzothiazole intermediate, improving yields (e.g., 85% for 6-fluoro-2(3H)-benzothiazolone).
Preparation of this compound: Proposed Routes
Route 1: Nitration of 6-Fluoro-2(3H)-Benzothiazolone
Step 1: Synthesis of 6-Fluoro-2(3H)-Benzothiazolone
Following US5594145A, 2-amino-6-fluorobenzothiazole is diazotized and hydrolyzed to yield 6-fluoro-2(3H)-benzothiazolone (85% yield).
Step 2: Nitration
Introducing a nitro group at position 5 requires electrophilic nitration. Given the fluorine’s ortho/para-directing nature, nitration with HNO₃/H₂SO₄ at 0–5°C could target position 5. However, the electron-withdrawing thiazolone ring may necessitate harsh conditions, risking decomposition.
| Step | Reagents/Conditions | Expected Yield |
|---|---|---|
| 1 | HCl, NaNO₂, 50°C → 140–150°C hydrolysis | 85% |
| 2 | HNO₃ (conc.), H₂SO₄, 0–5°C | ~50% (theoretical) |
Challenges : Competing nitro group positions and side reactions (e.g., ring oxidation) may reduce yields.
Route 2: Direct Synthesis from 2-Amino-6-Fluoro-5-Nitrobenzothiazole
Step 1: Synthesis of 2-Amino-6-Fluoro-5-Nitrobenzothiazole
Nitration of 2-amino-6-fluorobenzothiazole requires amino group protection (e.g., acetylation) to prevent undesired diazotization. After nitration at position 5, deprotection yields the precursor.
Step 2: Diazotization-Hydrolysis
Applying US5594145A’s protocol to the precursor affords the target compound.
| Step | Reagents/Conditions | Expected Yield |
|---|---|---|
| 1a | Acetic anhydride, pyridine (protection) | 90% |
| 1b | HNO₃, H₂SO₄, 0°C (nitration) | 70% |
| 1c | NaOH, H₂O (deprotection) | 85% |
| 2 | HCl, NaNO₂ → hydrolysis | 80% |
Advantages : Higher regiochemical control compared to Route 1.
Comparative Analysis of Methodologies
Yield Optimization
-
Route 1 suffers from low nitration efficiency (~50%) due to ring deactivation.
-
Route 2 offers superior yields (~80%) but involves multiple protection/deprotection steps.
Reaction Conditions
-
Temperature : Hydrolysis at 140–150°C under 4–6 bar pressure is critical for ring stability.
-
Acid Concentration : Excess HCl (30%) ensures complete diazotization and minimizes byproducts.
Challenges and Mitigation Strategies
Regiochemical Control
-
Nitration Position : Fluorine’s ortho/para-directing effect may lead to mixtures. Use of directing group protectors (e.g., sulfonic acid groups) could enhance para selectivity.
Byproduct Formation
-
Oxidation Byproducts : Lower reaction temperatures (0°C) and shorter nitration times reduce ring oxidation.
Q & A
Q. Optimization Strategies :
- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity during nitration.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nitro-group incorporation .
- Temperature : Maintain 0–5°C during nitration to minimize side reactions.
Which analytical techniques are most effective for structural characterization of this compound?
Basic Research Question
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6, nitro at C5) and tautomeric forms of the benzothiazolone ring .
- Mass Spectrometry (LC-MS) : Validate molecular weight (e.g., [M+H]+ peak at 228.0 m/z) and fragmentation patterns .
- X-ray Crystallography : Resolve spatial arrangement of the nitro and fluoro groups, critical for understanding reactivity .
How do substituents (fluoro, nitro) influence the structure-activity relationship (SAR) of benzothiazolone derivatives in biological systems?
Advanced Research Question
The fluoro and nitro groups modulate electronic and steric properties:
Q. Methodological Approach :
- Comparative SAR Studies : Synthesize analogs (e.g., 5-chloro-6-fluoro or 5-amino-6-nitro derivatives) and assay against biological targets (e.g., antimicrobial or anticancer models) .
How can contradictions in reported biological activity data for this compound be resolved?
Advanced Research Question
Discrepancies often arise from:
Q. Resolution Strategies :
- Standardized Protocols : Use established models (e.g., E. coli ATCC 25922 for antimicrobial assays) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites in different biological matrices .
What methodologies are recommended for studying interactions between this compound and biological targets?
Advanced Research Question
- Molecular Docking : Predict binding modes with enzymes (e.g., σ1 receptors or cholinesterases) using software like AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., Kd values) for protein-ligand interactions .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target proteins upon ligand binding .
How does environmental stability (e.g., pH, light) impact the experimental design for this compound studies?
Advanced Research Question
- pH Sensitivity : The compound hydrolyzes in alkaline conditions (pH > 9), forming 6-fluoro-5-nitro-2-mercaptobenzamide. Use buffered solutions (pH 6–7) for stability .
- Photodegradation : Nitro groups are prone to UV-induced decomposition. Store in amber vials and conduct reactions under inert atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
